molecular formula C10H13ClN2O B1386500 2-Chloro-4-(cyclohexyloxy)pyrimidine CAS No. 1086376-48-8

2-Chloro-4-(cyclohexyloxy)pyrimidine

Cat. No. B1386500
CAS RN: 1086376-48-8
M. Wt: 212.67 g/mol
InChI Key: MMBINALOMGPYDR-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclohexyloxy)pyrimidine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.67 g/mol. It is used for pharmaceutical testing .

Scientific Research Applications

Palladium-Catalyzed Hiyama Cross-Couplings

2-Chloro-4-(cyclohexyloxy)pyrimidine: is utilized in the synthesis of C2-aryl pyrimidine derivatives through palladium-catalyzed Hiyama cross-couplings . This process involves coupling with organosilanes like trimethoxy(phenyl)silane and vinyltrimethoxysilane, facilitated by copper(I) chloride and tetra-n-butylammonium fluoride (TBAF). The method exhibits good functional group tolerance and is significant for creating carbon-carbon bonds in the development of pharmaceutical compounds.

Chemical Building Blocks

As a chemical building block, 2-Chloro-4-(cyclohexyloxy)pyrimidine is available for research purposes, providing a foundation for constructing complex molecular structures . Its role as a halide makes it a versatile reagent in organic synthesis, particularly in the construction of heterocyclic compounds that are prevalent in many drugs and agrochemicals.

Anti-Inflammatory Agents

This compound has been identified as a core structure in the development of anti-inflammatory agents . Specifically, derivatives of 2-Chloro-4-(cyclohexyloxy)pyrimidine have been recognized as inhibitors of NF-κB and AP-1, which are transcription factors involved in the inflammatory response. This application is crucial in the search for new treatments for chronic inflammatory diseases.

properties

IUPAC Name

2-chloro-4-cyclohexyloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBINALOMGPYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281400
Record name Pyrimidine, 2-chloro-4-(cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(cyclohexyloxy)pyrimidine

CAS RN

1086376-48-8
Record name Pyrimidine, 2-chloro-4-(cyclohexyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086376-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-chloro-4-(cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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